4-heptyloxy-benzylamine chemical structure and molecular weight
4-heptyloxy-benzylamine chemical structure and molecular weight
An In-depth Technical Guide to 4-Heptyloxy-benzylamine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-heptyloxy-benzylamine, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its fundamental chemical properties, explore robust synthetic methodologies, and discuss its applications, grounding all information in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Core Chemical Identity and Physicochemical Properties
4-Heptyloxy-benzylamine is an organic compound characterized by a benzylamine core functionalized with a heptyloxy group at the para (4-position) of the benzene ring. This structure, particularly the C7 alkyl chain, imparts significant lipophilicity, a crucial parameter in modulating the pharmacokinetic and pharmacodynamic properties of derivative molecules.
The molecular formula for 4-heptyloxy-benzylamine is C₁₄H₂₃NO[1]. Based on this, the molecular weight is calculated to be approximately 221.34 g/mol . A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₃NO | NextSDS[1] |
| Molecular Weight | 221.34 g/mol | (Calculated) |
| IUPAC Name | (4-(Heptyloxy)phenyl)methanamine | N/A |
| CAS Number | 4950-92-9 | NextSDS[1] |
The presence of the primary amine group makes it a basic compound, capable of acting as a nucleophile or forming salts. The long alkyl ether chain contributes to its solubility in nonpolar organic solvents.
Caption: Chemical Structure of 4-Heptyloxy-benzylamine.
Synthesis Methodologies: A Self-Validating Protocol
The synthesis of 4-heptyloxy-benzylamine is not commonly detailed as a final product but rather as a crucial intermediate. A robust and logical synthetic pathway involves a two-step process starting from commercially available 4-cyanophenol. This approach is advantageous due to the high yields typically associated with each step and the relative stability of the intermediates.
The overall strategy is:
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Williamson Ether Synthesis: To attach the heptyloxy tail.
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Nitrile Reduction: To convert the cyano group to the primary benzylamine.
Caption: Synthetic workflow for 4-Heptyloxy-benzylamine.
Experimental Protocol: Synthesis of 4-Heptyloxy-benzylamine
This protocol is synthesized from established methods for ether synthesis and nitrile reduction on aromatic systems.[2][3]
Step 1: Synthesis of 4-Heptyloxybenzonitrile (Intermediate)
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-cyanophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone.
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Reaction Initiation: Add 1-bromoheptane (1.1 eq) to the stirring mixture.
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Reflux: Heat the reaction mixture to reflux. The choice of acetone as a solvent is strategic; its boiling point is suitable for this Sₙ2 reaction, and it effectively dissolves the organic starting materials while allowing the inorganic base to be suspended.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the 4-cyanophenol spot indicates reaction completion.
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Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude 4-heptyloxybenzonitrile. Purification can be achieved via recrystallization or column chromatography if necessary.
Step 2: Reduction to 4-Heptyloxy-benzylamine
This step requires an inert atmosphere and careful handling of the reducing agent.
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Setup: In a dry, nitrogen-flushed, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Addition of Nitrile: Dissolve the 4-heptyloxybenzonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The slow addition is critical to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours (or overnight) to ensure complete reduction.[2] This process involves the formation of an intermediate imine which is further reduced to the amine.[2]
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Quenching (Self-Validating): Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is self-validating; the formation of a granular white precipitate of aluminum salts, which is easily filterable, indicates a successful quench and simplifies purification.
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Extraction and Purification: Filter the resulting slurry and wash the solid residue with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-heptyloxy-benzylamine. The product can be further purified by vacuum distillation or column chromatography. An alternative reduction method involves catalytic hydrogenation using Raney Nickel in an ammonia-ethanol solution, which can be a safer and more scalable option for industrial applications.[3]
Applications in Research and Development
Benzylamines are a privileged scaffold in medicinal chemistry and agrochemical design.[4] Their structural and electronic properties make them valuable building blocks for creating diverse libraries of compounds.
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Pharmaceuticals: The benzylamine motif is present in numerous FDA-approved drugs.[4][5][6] The introduction of a lipophilic tail, such as the heptyloxy group, can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. Analogous structures, like 4-(benzyloxy)benzylamines, have been investigated for antimycobacterial properties, highlighting the potential of this class of compounds in developing new therapeutics.[2] Furthermore, related benzylamine derivatives are used as intermediates for cardiac depressants and other pharmaceuticals.[6][7]
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Agrochemicals: A key application for substituted benzylamines is as intermediates in the synthesis of potent insecticides and acaricides.[3] The specific substituents on the aromatic ring are tailored to optimize activity against target pests while minimizing off-target effects.
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Material Science: The precursor to the amine, 4-(heptyloxy)benzoic acid, is used as an intermediate for synthesizing liquid crystals.[8] This suggests potential applications for 4-heptyloxy-benzylamine derivatives in the development of novel materials.
Safety and Handling
As with all benzylamine derivatives, 4-heptyloxy-benzylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory system.[9] Work should be conducted in a well-ventilated fume hood. For specific handling and disposal protocols, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
4-Heptyloxy-benzylamine is a valuable chemical intermediate whose utility is derived from its unique combination of a reactive benzylamine head and a lipophilic heptyloxy tail. The synthetic route via nitrile reduction is a reliable and well-documented pathway, offering a scalable method for its production. Its primary value lies in its role as a foundational building block for creating more complex molecules with tailored biological activities, positioning it as a compound of significant interest for professionals in drug discovery and agrochemical development.
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